1-(3-Methylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)piperidin-2-one is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound, specifically, has a 3-methylphenyl group attached to the piperidin-2-one structure, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the asymmetric synthesis from δ-valerolactone and D-phenylglycinol, which involves multiple steps such as alkylation and protection of hydroxyl groups .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation reactions using catalysts like cobalt, ruthenium, or nickel . These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-Methylphenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidin-2-one: A derivative with a ketone group at the second position.
3-Methylpiperidine: A derivative with a methyl group at the third position.
Uniqueness: 1-(3-Methylphenyl)piperidin-2-one is unique due to the presence of both a 3-methylphenyl group and a piperidin-2-one structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
78648-32-5 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
DMTXXYNTNVIJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.